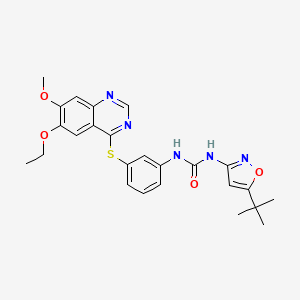
1-(5-Tert-butylisoxazol-3-yl)-3-(3-(6-ethoxy-7-methoxyquinazolin-4-ylthio)phenyl)urea
Cat. No. B8512032
M. Wt: 493.6 g/mol
InChI Key: MGKOXOIKNIQJCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09320739B2
Procedure details


In a sealed reaction vessel 1-(5-tert-butylisoxazol-3-yl)-3-(3-mercaptophenyl)urea described in Example 44A (333 mg, 1.14 mmol) was dissolved in 11 mL of THF. To this solution was added cesium carbonate (447 mg, 1.37 mmol), and the solution stirred for 30 minutes. At the end of this time 4-chloro-6-ethoxy-7-methoxyquinazoline (273 mg, 1.14 mmol) from Example 10A and the reaction heated to 50° C. for 48 hours. The reaction was concentrated and purified by silica gel chromatography eluting with an ethyl acetate/dichloromethane gradient 0-50% over 75 minutes. Concentration of the main peak gave the title compound (374 mg, 66.5% yield). 1H NMR (300 MHz, DMSO-d6) δ 9.58 (s, 1H), 9.01 (s, 1H), 8.69 (s, 1H), 7.48 (s, 1H), 7.55-7.25 (m, 5H), 6.49 (s, 1H), 4.25 (m, 2H), 3.99 (s, 3H), 1.47 (m, 3H), 1.32 (s, 9H). LCMS (ESI) m/z 494 (M+H)
Name
1-(5-tert-butylisoxazol-3-yl)-3-(3-mercaptophenyl)urea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
Example 44A
Quantity
333 mg
Type
reactant
Reaction Step Two

Name
cesium carbonate
Quantity
447 mg
Type
reactant
Reaction Step Three

Name
4-chloro-6-ethoxy-7-methoxyquinazoline
Quantity
273 mg
Type
reactant
Reaction Step Four


Name
Yield
66.5%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:5]1[O:9][N:8]=[C:7]([NH:10][C:11]([NH:13][C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([SH:20])[CH:15]=2)=[O:12])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[C:21](=[O:24])([O-])[O-].[Cs+].[Cs+].C(C1ON=[C:33]([NH:36][C:37]([NH:39][C:40]2[CH:45]=[CH:44][C:43](Cl)=[C:42](O)[CH:41]=2)=O)C=1)(C)(C)C.C1C[O:51][CH2:50][CH2:49]1>>[C:1]([C:5]1[O:9][N:8]=[C:7]([NH:10][C:11]([NH:13][C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([S:20][C:33]3[C:41]4[C:40](=[CH:45][C:44]([O:24][CH3:21])=[C:43]([O:51][CH2:50][CH3:49])[CH:42]=4)[N:39]=[CH:37][N:36]=3)[CH:15]=2)=[O:12])[CH:6]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2.3|
|
Inputs


Step One
|
Name
|
1-(5-tert-butylisoxazol-3-yl)-3-(3-mercaptophenyl)urea
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC(=NO1)NC(=O)NC1=CC(=CC=C1)S
|
Step Two
[Compound]
|
Name
|
Example 44A
|
|
Quantity
|
333 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
cesium carbonate
|
|
Quantity
|
447 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Step Four
|
Name
|
4-chloro-6-ethoxy-7-methoxyquinazoline
|
|
Quantity
|
273 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC(=NO1)NC(=O)NC1=CC(=C(C=C1)Cl)O
|
Step Five
|
Name
|
|
|
Quantity
|
11 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by silica gel chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with an ethyl acetate/dichloromethane gradient 0-50% over 75 minutes
|
|
Duration
|
75 min
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=CC(=NO1)NC(=O)NC1=CC(=CC=C1)SC1=NC=NC2=CC(=C(C=C12)OCC)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 374 mg | |
| YIELD: PERCENTYIELD | 66.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
